molecular formula C10H13N3O3 B13965861 (1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol

(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B13965861
M. Wt: 223.23 g/mol
InChI Key: WNXFFTGFJKWNPT-UHFFFAOYSA-N
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Description

(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of nitropyridines It features a pyrrolidine ring attached to a nitropyridine moiety, with a hydroxymethyl group at the pyrrolidine’s third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol typically involves the nitration of a pyridine derivative followed by the formation of the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (1-(5-Carboxypyridin-2-yl)pyrrolidin-3-yl)methanol.

    Reduction: Formation of (1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl)methanol.

    Substitution: Formation of various substituted pyrrolidinylmethanol derivatives.

Scientific Research Applications

(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
  • (1-(5-Chloro-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
  • (1-(5-Fluoro-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol

Uniqueness

(1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific nitro group positioning and the presence of a hydroxymethyl group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-7-8-3-4-12(6-8)10-2-1-9(5-11-10)13(15)16/h1-2,5,8,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXFFTGFJKWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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